Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI)
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Overview
Description
Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanamide, characterized by the presence of two hydroxyl groups and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) typically involves the reaction of propanamide with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the hydroxylation of N,N,2-trimethylpropanamide using oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) may involve large-scale hydroxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide, under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N,N,2-trimethyl: Lacks the hydroxyl groups present in Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI).
Propanamide, 2-hydroxy-N,N-dimethyl: Contains only one hydroxyl group and two methyl groups.
Propanamide, 2,3-dihydroxy-N,N-dimethyl: Similar structure but with different methyl group positioning.
Uniqueness
Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) is unique due to the presence of two hydroxyl groups and three methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
549504-33-8 |
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Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,3-dihydroxy-N,N,2-trimethylpropanamide |
InChI |
InChI=1S/C6H13NO3/c1-6(10,4-8)5(9)7(2)3/h8,10H,4H2,1-3H3 |
InChI Key |
XBOXMDUNPDHQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C(=O)N(C)C)O |
Origin of Product |
United States |
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